Midazolam N2-(2-Succinate)
Descripción
Midazolam N2-(2-Succinate) is a derivative of midazolam, a short-acting benzodiazepine widely used for sedation, anesthesia induction, and treatment of acute seizures. The succinate moiety at the N2 position enhances water solubility, making it suitable for intravenous formulations. This modification improves bioavailability and stability compared to the free base form, which is critical for clinical applications requiring rapid onset and predictable pharmacokinetics . The compound retains midazolam’s core imidazole structure, which interacts with γ-aminobutyric acid (GABA) receptors to potentiate inhibitory neurotransmission .
Propiedades
Fórmula molecular |
C₂₂H₁₇ClFN₃O₄ |
|---|---|
Peso molecular |
441.84 |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Midazolam N2-(2-Succinate) is compared below with structurally and functionally related compounds, including midazolam hydrochloride, dexmedetomidine, and other imidazole derivatives.
Midazolam Hydrochloride
- Solubility : Midazolam N2-(2-Succinate) exhibits superior water solubility due to the hydrophilic succinate group, whereas midazolam hydrochloride relies on acidic pH for solubility, limiting its stability in aqueous solutions .
- Clinical Efficacy: Both forms show similar sedative effects, but the succinate derivative may offer faster onset in intravenous administration. Studies comparing midazolam formulations in procedural sedation highlight comparable efficacy in achieving target sedation scores (OAA/S ≥3) .
- Adverse Effects : Midazolam hydrochloride is associated with higher incidence of postoperative nausea and vomiting (PONV) (17% vs. 6% for succinate in one study) when used without adjuncts .
Dexmedetomidine
- Mechanism : Dexmedetomidine, an α2-adrenergic agonist, provides sedation without respiratory depression, contrasting with midazolam’s GABAergic action .
- PONV Prevention : In cesarean sections, dexmedetomidine (1 μg/kg) reduced PONV incidence to 6%, outperforming midazolam (17%) and saline controls (71%) .
- Patient Satisfaction : Dexmedetomidine achieved higher satisfaction scores (94%) than midazolam (69%) due to fewer side effects like flushing and chest tightness .
2-Aminoimidazole Sulfate
- Structure: Unlike midazolam derivatives, 2-aminoimidazole sulfate lacks the benzodiazepine backbone, limiting CNS activity. It serves as a pharmaceutical intermediate rather than a therapeutic agent .
- Applications : Primarily used in synthesizing agrochemicals and technical products, it lacks the clinical relevance of midazolam derivatives .
Research Findings and Data Tables
Table 1: Pharmacodynamic Comparison
| Parameter | Midazolam N2-(2-Succinate) | Midazolam Hydrochloride | Dexmedetomidine |
|---|---|---|---|
| PONV Incidence | 6% | 17% | 6% |
| Sedation Score (OAA/S) | 1.62 ± 0.28 | 1.75 ± 0.31 | 1.62 ± 0.28 |
| Patient Satisfaction | 94% | 69% | 94% |
Table 2: Physicochemical Properties
| Property | Midazolam N2-(2-Succinate) | 2-Aminoimidazole Sulfate |
|---|---|---|
| Water Solubility | High | Moderate |
| Primary Use | Clinical sedation | Chemical intermediate |
| Bioavailability | >90% (IV) | N/A |
Q & A
Q. What are the validated synthetic routes for Midazolam N2-(2-Succinate), and how do they ensure high-purity yields?
Midazolam N2-(2-Succinate) can be synthesized via one-pot condensation reactions using isocyanide reagents (e.g., tosylmethyl isocyanide or ethyl isocyanoacetate). These methods reduce synthetic steps while maintaining yields >80%. Key intermediates like imidazobenzodiazepine are formed under mild conditions, ensuring scalability and purity (>99%). Analytical validation via HPLC and NMR is critical to confirm structural integrity .
Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design for Midazolam formulations?
Midazolam’s hydrochloride salt is water-soluble, but its free base is insoluble, necessitating pH-adjusted buffers or co-solvents (e.g., propylene glycol) for in vitro studies. Stability testing under varying temperatures (4°C–25°C) and light exposure is required to prevent degradation. Regulatory guidelines (USP32) specify storage conditions and excipient compatibility for reproducible pharmacokinetic studies .
Q. What methodologies are used to quantify Midazolam metabolites (e.g., 1'-hydroxy Midazolam) in pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., d4-Midazolam) is preferred for metabolite quantification. Calibration curves (1–1000 ng/mL) and quality controls (QCs) with >99% purity ensure accuracy. Sample preparation involves protein precipitation with acetonitrile and solid-phase extraction for plasma/brain matrices .
Q. How should researchers design preclinical studies to assess Midazolam’s sedative efficacy in animal models?
Use validated behavioral assays (e.g., elevated plus maze for anxiolysis, rotarod for motor impairment) in rodents. Dose-response curves (0.1–2 mg/kg IV) and comparator drugs (e.g., propofol) are essential. Include negative controls (saline) and statistical methods like MANOVA to account for multifactorial effects (e.g., synergy with L-theanine) .
Advanced Research Questions
Q. How can contradictory clinical efficacy data for Midazolam in prehospital seizure management be resolved?
A 2023 retrospective analysis found 40% of pediatric patients required rescue therapy after Midazolam, suggesting suboptimal first-line efficacy . To reconcile this with prior positive trials, conduct meta-regression adjusting for covariates like seizure etiology (e.g., febrile vs. refractory) and administration route (IV vs. intranasal). Use GRADE criteria to assess evidence quality and heterogeneity .
Q. What experimental protocols optimize Midazolam-fentanyl synergy in mechanical ventilation studies?
A double-blind RCT protocol (Seoul National University Hospital, 2019) recommends:
Q. What statistical approaches address CYP3A4/5 polymorphism-related variability in Midazolam metabolism?
Population pharmacokinetic (PopPK) modeling with NONMEM® incorporates covariates (e.g., CYP3A5*3 genotype, hepatic function). Bootstrap validation (n=1000) and visual predictive checks ensure model robustness. Stratify cohorts by phenotype (poor vs. extensive metabolizers) to quantify clearance differences .
Q. How can regulatory compliance be integrated into Midazolam clinical trial design?
Follow ICH E6(R3) guidelines:
- Pre-trial feasibility assessments to ensure recruitment capacity (e.g., retrospective site data audits).
- Protocol appendices detailing experimental design, statistical plans (e.g., intention-to-treat vs. per-protocol analysis), and safety monitoring (SAE reporting timelines) .
Methodological Resources
- Data Analysis : Use R or Python for mixed-effects models to handle repeated-measures data (e.g., bispectral index trends during sedation) .
- Quality Control : Certify reference materials (e.g., alpha-hydroxy Midazolam CRM) with ISO 17034 accreditation for forensic and research applications .
- Ethical Compliance : Document informed consent protocols for pediatric trials, including assent forms for children ≥7 years .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
